Bradykinin, leu-ile-ser-

Description

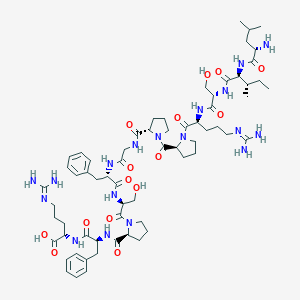

Structure

2D Structure

Properties

CAS No. |

117525-89-0 |

|---|---|

Molecular Formula |

C65H100N18O15 |

Molecular Weight |

1373.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |

InChI Key |

ZJDPLLSGJXQZSR-HMPWLZDGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |

sequence |

LISRPPGFSPFR |

Synonyms |

adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of Ile Ser Bradykinin T Kinin

Precursors of T-Kinin: T-Kininogen

T-kinin is not synthesized directly but is cleaved from a larger precursor protein called T-kininogen. nih.govuchile.cl T-kininogen is the major kininogen found in rat plasma and serves as the substrate for the generation of T-kinin. researchgate.netmdpi.com

Kininogen Subtypes and their Role in Kinin Generation

The kininogen family of proteins comprises several subtypes, each with distinct characteristics and roles in the generation of kinins. In mammals, the primary forms are high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK). iomcworld.comaustinpublishinggroup.com These are synthesized in the liver and circulate in the plasma. iomcworld.com In rats, a third type, T-kininogen, is also present and is considered an acute phase reactant of inflammation. iomcworld.comnih.gov While HMWK and LMWK are precursors to bradykinin (B550075) and kallidin, respectively, T-kininogen specifically gives rise to T-kinin (Ile-Ser-bradykinin). mdpi.comoup.com

Notably, research has identified two types of low-molecular-weight kininogens in rat plasma with differing sensitivities to kallikreins. doi.org One type is resistant to these enzymes and acts as a precursor to T-kinin, while the other is sensitive to tissue kallikreins, similar to bovine and human LMWK. doi.org This highlights the specific nature of the enzymatic pathways involved in the release of different kinins.

| Kininogen Subtype | Primary Kinin Product | Key Characteristics |

| High-Molecular-Weight Kininogen (HMWK) | Bradykinin | Involved in the contact activation system of blood coagulation. nih.govwikipedia.org |

| Low-Molecular-Weight Kininogen (LMWK) | Kallidin (Lys-Bradykinin) | Primarily a precursor for kallidin, released by tissue kallikrein. mdpi.commdpi.com |

| T-Kininogen | Ile-Ser-Bradykinin (T-Kinin) | Found predominantly in rats; its levels increase during inflammation. mdpi.comiomcworld.comnih.gov |

Tissue-Specific Expression and Regulation of T-Kininogen Synthesis in Animal Models

The synthesis of T-kininogen is not uniform throughout the body but exhibits tissue-specific expression patterns, primarily studied in rat models. The liver is the main site of T-kininogen mRNA synthesis. nih.govjst.go.jp However, T-kininogen mRNA has also been detected in other tissues, including the skin, lung, kidney, and testis, though at lower levels. nih.govjst.go.jp In contrast, it is absent from skeletal muscle. nih.govjst.go.jp

The expression of T-kininogen is subject to regulation by various factors. For instance, in rats with monocrotaline-induced pulmonary hypertension, there is a significant increase in kininogen mRNA levels in the liver and lungs. nih.gov This upregulation is also observed at the protein level, with increased immunoreactive kininogen in the serum and lung extracts of these animals. nih.gov Furthermore, studies have shown that T-kininogen expression can be stimulated by lipopolysaccharide (LPS) and angiotensin II in rat vascular smooth muscle cells. core.ac.uk During aging, hepatic expression of the T-kininogen gene is strongly induced in rats. nih.govuchile.cloup.com Cytokines also play a regulatory role; for example, Interleukin-6 (IL-6) induces T-kininogen expression, while Tumor Necrosis Factor (TNF) suppresses its transcription. oup.com

Enzymatic Generation of T-Kinin

The release of T-kinin from its precursor, T-kininogen, is an enzymatic process mediated by specific proteases known as kininogenases.

Involvement of Other Proteases in T-Kinin Formation

Besides kallikrein-like enzymes, other proteases are also implicated in the generation of T-kinin. Research has shown that trypsin can cleave T-kininogen to release T-kinin. researchgate.netmdpi.com Furthermore, studies on rat spleen have identified a two-step process for T-kinin release involving a cathepsin E-like proteinase and a 72 kDa serine proteinase. nih.gov An acid proteinase found in the granulomatous tissues of rats can also release Ile-Ser-bradykinin and Met-Ile-Ser-bradykinin from T-kininogen. jst.go.jp In the context of inflammation, proteases released by neutrophils, such as elastase, can also cleave kininogens. frontiersin.orgphysiology.org

| Enzyme | Source/Location | Action on T-Kininogen |

| Antigen gamma (Kallikrein-like protease) | Rat submandibular gland | Releases T-kinin. researchgate.net |

| Trypsin | - | Cleaves T-kininogen to release T-kinin. researchgate.netmdpi.com |

| Cathepsin E-like proteinase & 72 kDa proteinase | Rat spleen | Consecutive cleavage to release T-kinin. nih.gov |

| Acid proteinase | Rat granulomatous tissue | Releases Ile-Ser-bradykinin and Met-Ile-Ser-bradykinin. jst.go.jp |

Molecular Mechanisms of T-Kinin Cleavage from its Precursor

The cleavage of T-kinin from T-kininogen is a precise proteolytic event. The amino acid sequence of T-kinin is Ile-Ser-Bradykinin. researchgate.net The enzymatic action of a T-kininogenase, such as antigen gamma, results in the hydrolysis of specific peptide bonds within the T-kininogen molecule, liberating the T-kinin peptide. researchgate.net The process of T-kinin release from T-kininogen in the rat spleen has been shown to be a consecutive cleavage event, first by a cathepsin E-like proteinase followed by a 72 kDa proteinase. nih.gov The initial cleavage likely exposes a new site for the second enzyme to act upon, ultimately resulting in the release of the active T-kinin peptide.

Metabolism and Catabolism of Ile Ser Bradykinin T Kinin

Kininase Enzymes Responsible for T-Kinin Degradation

The enzymatic breakdown of T-Kinin involves several peptidases that cleave the peptide, leading to its inactivation. The susceptibility of T-Kinin to these enzymes differs from that of bradykinin (B550075), contributing to its unique pharmacological profile.

Angiotensin-Converting Enzyme (ACE) as a Kininase for T-Kinin

Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system, is a major kininase responsible for the degradation of bradykinin. jacc.orgmdpi.commdpi.com However, research has conclusively shown that T-Kinin is resistant to hydrolysis by ACE. nih.govnih.gov In a study comparing the degradation of T-Kinin and bradykinin, after 25 minutes of incubation with ACE, the residual activity of T-Kinin was 93.8 ± 9.2%, while bradykinin was rapidly inactivated, with a residual activity of only 39.4 ± 2.5%. nih.gov This resistance is attributed to the N-terminal extension of Ile-Ser- on the bradykinin sequence, which sterically hinders the access of ACE to its cleavage sites on the C-terminal end of the peptide. nih.gov

Contribution of Other Peptidases (e.g., Neprilysin, Carboxypeptidases) to T-Kinin Inactivation

While resistant to ACE, T-Kinin is susceptible to degradation by other peptidases.

Carboxypeptidases: Carboxypeptidase B (CpB) has been identified as a significant enzyme in the catabolism of T-Kinin. nih.gov Studies have shown that T-Kinin and bradykinin are degraded by CpB at similar rates. nih.gov After 5 minutes of incubation with CpB, approximately half of both kinins were inactivated. nih.gov By 25 minutes, the residual activity of T-Kinin was 20.8 ± 3.9%, and for bradykinin, it was 31.8 ± 5.0%. nih.gov This indicates that carboxypeptidases that cleave the C-terminal arginine are a primary pathway for T-Kinin inactivation. Other carboxypeptidases, such as Carboxypeptidase M (CPM) and Carboxypeptidase N (CPN), are also known to be involved in kinin metabolism by removing the C-terminal arginine, thereby generating des-Arg metabolites. physiology.orgtaylorandfrancis.com While their specific activity on T-Kinin is less detailed, their role in general kinin degradation suggests a likely contribution.

Comparative Metabolic Stability of T-Kinin versus Bradykinin and other Kinin Analogs

The structural variations among kinin analogs lead to differences in their metabolic stability, which in turn affects their biological half-life and potency.

T-Kinin exhibits significantly greater stability against degradation by ACE compared to bradykinin. nih.gov This resistance to a primary kininase contributes to a potentially longer duration of action in environments where ACE is the predominant degrading enzyme. However, its susceptibility to carboxypeptidases is comparable to that of bradykinin. nih.gov

The stability of other bradykinin analogs is also influenced by their structure. For example, des-Arg⁹-bradykinin, a metabolite of bradykinin, has a much longer half-life in serum compared to bradykinin itself. nih.gov The development of synthetic kinin analogs often focuses on increasing resistance to enzymatic degradation to enhance their therapeutic potential. scialert.net

| Kinin | Enzyme | Incubation Time (min) | Initial Concentration (µg/ml) | Enzyme Concentration | Residual Kinin Activity (%) | Reference |

|---|---|---|---|---|---|---|

| T-Kinin | Carboxypeptidase B | 5 | 5 | 0.088 mU/ml | ~50 | nih.gov |

| Bradykinin | Carboxypeptidase B | 5 | 5 | 0.088 mU/ml | ~50 | nih.gov |

| T-Kinin | Carboxypeptidase B | 25 | 5 | 0.088 mU/ml | 20.8 ± 3.9 | nih.gov |

| Bradykinin | Carboxypeptidase B | 25 | 5 | 0.088 mU/ml | 31.8 ± 5.0 | nih.gov |

| T-Kinin | Angiotensin-Converting Enzyme (ACE) | 25 | 5 | 5 mU/ml | 93.8 ± 9.2 | nih.gov |

| Bradykinin | Angiotensin-Converting Enzyme (ACE) | 25 | 5 | 5 mU/ml | 39.4 ± 2.5 | nih.gov |

Regulatory Mechanisms of T-Kininase Activity

The activity of kininases, including those that degrade T-Kinin, is subject to regulation by various physiological and pathological factors. These regulatory mechanisms can influence the local concentration and, consequently, the biological effects of T-Kinin.

For carboxypeptidases, which are key in T-Kinin degradation, their activity can be modulated. For instance, Carboxypeptidase B is synthesized as an inactive zymogen, pro-carboxypeptidase B, and is activated by proteolytic cleavage, commonly by trypsin. google.com This activation step is a critical point of regulation. The stability of the active enzyme can also be a regulatory factor, as some carboxypeptidases have a short half-life. uniprot.org

The expression and activity of Carboxypeptidase M (CPM), another kininase I-type enzyme, can be influenced by inflammatory conditions and interactions with other cellular components. physiology.orgtaylorandfrancis.com For example, pro-inflammatory cytokines can upregulate CPM expression. physiology.org Furthermore, there is evidence of a reciprocal regulatory relationship between CPM and the kinin B1 receptor. The presence of the B1 receptor can positively modulate both the expression and activity of CPM. nih.gov This suggests a feedback mechanism where the generation of B1 receptor agonists by CPM can, in turn, enhance the enzyme's own activity.

Kinin Receptor Interactions and Specificity of Ile Ser Bradykinin T Kinin

Characterization of Bradykinin (B550075) Receptor Subtypes: B1 and B2 Receptors

The two major subtypes of bradykinin receptors, B1 and B2, are distinguished by their pharmacological properties, expression patterns, and primary ligands. researchgate.netmedchemexpress.commdpi.com Both are members of the G protein-coupled receptor superfamily, featuring seven transmembrane domains. physiology.orgthieme-connect.de

The B2 receptor is constitutively expressed in a wide variety of healthy tissues and is considered the primary mediator of the physiological effects of bradykinin and kallidin. medchemexpress.commdpi.comnih.gov Its activation is linked to acute responses such as vasodilation, increased vascular permeability, smooth muscle contraction, and nociceptor activation. researchgate.netmdpi.com

In contrast, the B1 receptor is typically expressed at very low levels in healthy tissues. medchemexpress.commdpi.com Its expression is significantly upregulated in response to tissue injury, inflammation, and the presence of cytokines like interleukin-1β. nih.govmdpi.commultispaninc.com The primary endogenous agonists for the B1 receptor are the des-Arg metabolites of bradykinin and kallidin, namely des-Arg⁹-bradykinin and Lys-des-Arg⁹-bradykinin (also known as des-Arg¹⁰-kallidin). mdpi.comnih.govbiorxiv.org

Activation of both B1 and B2 receptors can stimulate phospholipase C, leading to an increase in intracellular calcium, and can also influence other signaling pathways. nih.govmdpi.com

T-Kinin Affinity and Agonistic Activity at B2 Receptors

T-kinin (Ile-Ser-bradykinin) has been shown to act as an agonist at kinin B2 receptors. nih.gov Studies on isolated rat uterus preparations have demonstrated that T-kinin can induce contraction with a potency similar to that of bradykinin. nih.govoup.com

However, binding studies have revealed a key difference. The affinity of T-kinin for the B2 receptor in rat myometrial membranes is approximately 10-fold lower than that of bradykinin. nih.govoup.com This suggests that while T-kinin is an effective agonist, its direct binding to the receptor is less avid than that of bradykinin. Interestingly, the D-isomer, D-Ile-Ser-bradykinin, exhibits a higher affinity for the receptor than T-kinin and is more potent in causing uterine contraction. nih.gov

Differential Receptor Specificity of T-Kinin Compared to Bradykinin and Des-Arg Analogs

The receptor specificity of T-kinin is a critical aspect of its pharmacology. While both T-kinin and bradykinin primarily act on B2 receptors, their des-Arg counterparts show a marked preference for the B1 receptor. nih.govnih.gov

Bradykinin exhibits a very high selectivity for the B2 receptor, with over 10,000-fold greater selectivity for B2 over B1 receptors. biorxiv.org In contrast, des-Arg⁹-bradykinin is a selective agonist for B1 receptors. tocris.comcaymanchem.com Similarly, Lys-des-Arg⁹-bradykinin is a potent and highly selective B1 receptor agonist. rndsystems.com

T-kinin's actions are mediated through B2 receptors, as demonstrated by the inhibition of its effects by B2 receptor antagonists. nih.gov The differential specificity between the parent kinins and their des-Arg metabolites highlights the distinct roles these peptides play in physiological and pathological processes. mdpi.comnih.gov

Mechanisms of T-Kinin Binding and Receptor Activation

The activation of kinin receptors by their respective ligands involves intricate molecular interactions. For the B2 receptor, structural studies have revealed a binding pocket that accommodates bradykinin. biorxiv.org The selectivity of bradykinin for the B2 receptor over the B1 receptor is influenced by specific amino acid residues within this pocket. biorxiv.orgresearchgate.net

While the precise molecular interactions of T-kinin with the B2 receptor have not been as extensively detailed as those of bradykinin, its agonistic activity suggests that it binds to the receptor in a manner that triggers a conformational change, leading to G protein activation and downstream signaling. nih.gov The lower affinity of T-kinin compared to bradykinin may be due to subtle differences in how the Ile-Ser extension interacts with the receptor's binding pocket compared to the N-terminus of bradykinin. nih.gov Furthermore, studies have indicated that prostaglandin (B15479496) release is a more significant component of T-kinin's activity on the rat uterus compared to bradykinin, suggesting potential differences in the downstream signaling pathways they preferentially activate. nih.gov

Species Orthologs and their Influence on T-Kinin Receptor Pharmacology

The pharmacology of kinin receptors, including their affinity for various ligands, can vary between different species. nih.govcdnsciencepub.com This is an important consideration for T-kinin, as it is a kinin unique to the rat. semanticscholar.org

Research has indicated the existence of B2 receptor subtypes, with proposed classifications such as B2A (found in rabbits, dogs, and possibly humans) and B2B (found in guinea pigs, hamsters, and rats). researchgate.netcdnsciencepub.com These subtypes can exhibit different pharmacological profiles. nih.gov

The fact that T-kinin is specific to rats suggests that its interactions with B2 receptors may be optimized for the rat ortholog of the receptor. semanticscholar.org Indeed, studies have shown that the D-isomer of T-kinin, while active on the rat uterus B2 receptor, is not active on the kinin receptor responsible for vascular permeability, hinting at the existence of subclasses of kinin B2 receptors even within the same species. nih.gov The human B2 receptor appears to be more similar to the rabbit B2 receptor than the guinea pig receptor. cdnsciencepub.com These species-specific differences in receptor pharmacology are crucial for extrapolating research findings from animal models to human physiology. cdnsciencepub.com

Table of Agonist Affinity and Potency

| Compound | Receptor Target | Relative Affinity/Potency | Species/Tissue | Reference |

| T-Kinin | B2 | Potency similar to Bradykinin | Rat Uterus | nih.gov |

| T-Kinin | B2 | 10-fold lower affinity than Bradykinin | Rat Uterine Membranes | nih.gov |

| D-Ile-Ser-Bradykinin | B2 | Higher affinity than T-Kinin | Rat Uterine Membranes | nih.gov |

| Bradykinin | B2 | High Affinity | Human, Rat | biorxiv.orgnih.gov |

| des-Arg⁹-Bradykinin | B1 | Selective Agonist | Human | tocris.comcaymanchem.com |

| Lys-des-Arg⁹-Bradykinin | B1 | Potent and Selective Agonist | Human | rndsystems.com |

Intracellular Signaling Pathways Mediated by Ile Ser Bradykinin T Kinin

G-Protein Coupled Receptor (GPCR) Signaling Modalities

The interaction of T-Kinin with its receptors triggers conformational changes that facilitate the coupling and activation of heterotrimeric G-proteins. nih.gov The specificity of the downstream signaling is largely determined by the type of G-protein α-subunit that associates with the receptor. frontiersin.org

Bradykinin (B550075) receptors, the primary targets of T-Kinin, predominantly couple to G-proteins of the Gαq/11 and Gαi/o families. researchgate.netptbioch.edu.pl The coupling to Gαq/11 is a major pathway for kinin-mediated signaling. ptbioch.edu.pl This interaction activates phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway. researchgate.net Evidence also supports the coupling of bradykinin receptors to Gαi/o proteins. researchgate.netptbioch.edu.pl The Gαi subunit is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net Furthermore, cross-talk between Gαq/11- and Gαi/o-coupled receptors has been observed, where activation of Gαq/11-coupled receptors like the B2R can modulate the inhibitory signals from Gαi/o-coupled receptors. nih.gov

| G-Protein Family | Primary Effector | Key Second Messenger(s) | Reference |

|---|---|---|---|

| Gαq/11 | Phospholipase C (PLC) | Inositol (B14025) 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | ptbioch.edu.plresearchgate.net |

| Gαi/o | Adenylyl Cyclase | ↓ Cyclic Adenosine Monophosphate (cAMP) | researchgate.net |

A hallmark of T-Kinin signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i). researchgate.netnih.gov This mobilization occurs through a dual mechanism involving both the release of calcium from intracellular stores and the influx of extracellular calcium. ahajournals.org The primary mechanism for intracellular release is the Gαq/11-PLC-IP3 pathway. ptbioch.edu.plresearchgate.net Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). researchgate.net IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.gov This initial release can then stimulate further calcium entry from the extracellular space through store-operated calcium channels. nih.gov Additionally, bradykinin can induce calcium influx through receptor-operated calcium channels, which appears to be independent of the depletion of intracellular stores. ahajournals.orgnih.gov

Activation of Secondary Messenger Systems

The initial signal from G-protein activation is amplified and diversified by the generation of secondary messengers, which propagate the signal throughout the cell.

As mentioned, IP3 is a critical secondary messenger in the T-Kinin signaling cascade. ptbioch.edu.pl Generated following the activation of the Gαq/11-PLC pathway, IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum. nih.govmdpi.com The binding of IP3, in conjunction with cytosolic Ca2+, leads to the opening of these channels and the rapid efflux of Ca2+ into the cytoplasm. nih.gov This IP3-mediated Ca2+ release is a fundamental event that initiates many of the downstream physiological responses to T-Kinin. frontiersin.org Studies have shown that inhibitors of PLC can block bradykinin-induced Ca2+ release, confirming the essential role of the PLC-IP3 pathway. nih.gov

The modulation of cyclic adenosine monophosphate (cAMP) by T-Kinin is complex and can be cell-type specific. While the coupling of bradykinin receptors to Gαi proteins suggests an inhibitory effect on adenylyl cyclase and a subsequent decrease in cAMP levels, some studies have reported different outcomes. researchgate.net For instance, in certain contexts, bradykinin has been shown to stimulate cAMP formation. ahajournals.org In human endothelial cells, activators of adenylate cyclase were found to increase the binding affinity of bradykinin B1 receptors, suggesting a potential positive feedback loop or cross-talk between the cAMP pathway and kinin receptors. nih.gov Conversely, bradykinin can also stimulate the production of inflammatory mediators through pathways involving cAMP response elements. nih.gov This highlights the context-dependent nature of cAMP modulation in response to T-Kinin.

Downstream Effector Pathways

The elevation of intracellular Ca2+ and the generation of other second messengers like DAG activate a variety of downstream effector proteins, including protein kinases. These kinases, in turn, phosphorylate a multitude of target proteins, leading to the ultimate cellular responses. Key downstream pathways activated by T-Kinin include the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. ptbioch.edu.plwikipedia.org The activation of PKC is promoted by DAG, a co-product of PLC activation. ptbioch.edu.pl The increased intracellular Ca2+ also plays a role in activating certain PKC isoforms. The MAPK pathway can be stimulated through various mechanisms, including PKC-dependent and independent routes, leading to the regulation of gene expression and cellular processes like proliferation and inflammation. wikipedia.orgmdpi.com

| Effector Pathway | Key Activating Molecule(s) | General Cellular Outcome | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Diacylglycerol (DAG), Ca2+ | Phosphorylation of target proteins, modulation of ion channels, gene expression | ptbioch.edu.pl |

| Mitogen-Activated Protein Kinase (MAPK) | PKC, other upstream kinases | Regulation of cell proliferation, differentiation, inflammation, and apoptosis | wikipedia.orgmdpi.com |

Nitric Oxide (NO) Production and Signaling

The activation of bradykinin receptors by T-kinin is a potent stimulus for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. semanticscholar.orgscholaris.ca This process is predominantly mediated by the activation of endothelial nitric oxide synthase (eNOS) in endothelial cells. dovepress.comahajournals.org Upon T-kinin binding, the associated G-protein activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 stimulates the release of calcium from intracellular stores, and the resulting increase in cytosolic calcium, in conjunction with calmodulin, activates eNOS. ahajournals.org

The produced NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, activates protein kinase G, resulting in vasodilation and increased blood flow. ahajournals.orgmdpi.com This pathway is crucial for the regulation of local blood flow and blood pressure. mdpi.commdpi.com Research has shown that kinins can stimulate NO production in coronary microvessels, highlighting their role in cardiovascular homeostasis. ahajournals.org In certain inflammatory conditions, T-kinin can also contribute to the activation of inducible nitric oxide synthase (iNOS), which produces larger and more sustained amounts of NO. dovepress.comuic.edu

Mitogen-Activated Protein Kinase (MAPK) Cascade Activation

The binding of T-kinin to its receptors also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades. thieme-connect.decusabio.com MAPKs are a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and stress responses. cusabio.comfrontiersin.org The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. gsea-msigdb.org

Activation of these pathways by T-kinin is initiated by the G-protein-coupled receptor and can involve various upstream signaling molecules, including protein kinase C (PKC). nih.gov For example, studies have shown that T-kinin can induce the phosphorylation and activation of ERK, JNK, and p38. uchile.clahajournals.org The specific MAPK pathway activated can depend on the cell type and the specific context of the stimulation. The activation of these cascades can lead to the phosphorylation of transcription factors and other downstream targets, ultimately altering gene expression and cellular function. cusabio.comfrontiersin.org For instance, the ERK pathway is often associated with cell proliferation and survival, while the JNK and p38 pathways are more commonly linked to stress and inflammatory responses. nih.gov

Molecular Mechanisms of Receptor Desensitization and Internalization

The cellular response to T-kinin is tightly regulated to prevent overstimulation. Key mechanisms for this regulation are receptor desensitization and internalization, which primarily apply to the bradykinin B2 receptor, the main target of T-kinin. nih.govmdpi.com

Upon agonist binding, the B2 receptor undergoes rapid desensitization, a process that uncouples the receptor from its G-protein. oup.comnih.gov This is often initiated by the phosphorylation of serine and threonine residues in the C-terminal tail of the receptor by G-protein-coupled receptor kinases (GRKs). oup.comnih.gov The phosphorylated receptor then serves as a binding site for β-arrestins. The binding of β-arrestin sterically hinders the interaction of the receptor with G-proteins, thereby terminating the signal. nih.gov

Following desensitization, the agonist-receptor complex is internalized into the cell via endocytic pathways, often involving clathrin-coated pits and caveolae. mdpi.comresearchgate.net This internalization removes the receptors from the cell surface, further reducing the cell's responsiveness to the agonist. ashpublications.org Once inside the cell, the receptor can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes, a process known as down-regulation. mdpi.comnih.gov

In contrast to the B2 receptor, the bradykinin B1 receptor, which can also be activated under certain inflammatory conditions, shows little to no desensitization or internalization upon agonist binding. nih.govoup.com This lack of regulation can lead to sustained signaling in chronic inflammatory states. plos.org

Interactive Data Table: Key Signaling Molecules in T-Kinin Pathways

| Signaling Molecule | Primary Function in T-Kinin Pathway | Key Regulatory Enzymes/Proteins | Downstream Effects |

| Nitric Oxide (NO) | Vasodilation, neurotransmission | Endothelial Nitric Oxide Synthase (eNOS), Inducible Nitric Oxide Synthase (iNOS) | Increased cGMP, smooth muscle relaxation |

| Prostaglandins (B1171923) (e.g., PGE2) | Inflammation, pain, fever | Phospholipase A2 (PLA2), Cyclooxygenase (COX) | Modulation of inflammatory cell function, sensitization of nociceptors |

| ERK (Extracellular signal-regulated kinase) | Cell proliferation, differentiation, survival | MEK1/2 (MAPKK) | Phosphorylation of transcription factors |

| JNK (c-Jun N-terminal kinase) | Stress response, apoptosis, inflammation | MKK4/7 (MAPKK) | Activation of c-Jun and other transcription factors |

| p38 MAPK | Stress response, inflammation, apoptosis | MKK3/6 (MAPKK) | Regulation of cytokine production |

Physiological and Pharmacological Mechanisms of Ile Ser Bradykinin T Kinin in Experimental Models

Cardiovascular System Mechanisms in Animal Models

In experimental animal models, T-kinin demonstrates significant effects on the cardiovascular system, influencing vascular tone, permeability, and blood pressure. These actions are largely mediated by its interaction with endothelial cells and the subsequent release of secondary messengers.

Endothelium-Dependent Vasodilation

T-kinin is a potent vasodilator, an effect that is critically dependent on a functional endothelium. wikipedia.org The mechanism of action involves the activation of constitutively expressed B2 kinin receptors on endothelial cells. semanticscholar.orgelsevier.es This receptor activation stimulates the release of endothelial mediators, including nitric oxide (NO) and prostacyclin, which in turn act on the underlying vascular smooth muscle cells to cause relaxation. semanticscholar.orgahajournals.org Studies have established that the vasodilation in response to kinins like bradykinin (B550075) is substantially reduced by inhibitors of nitric oxide synthase, underscoring the central role of the NO pathway. ahajournals.orgscielo.br While much of the research has focused on bradykinin, T-kinin is understood to operate through the same B2 receptor-mediated, endothelium-dependent mechanisms to induce vasodilation. nih.gov

Regulation of Vascular Permeability and Fluid Extravasation

A hallmark of kinin activity, including that of T-kinin, is the ability to increase vascular permeability. semanticscholar.org This action contributes significantly to the formation of edema during inflammatory responses. Activation of B2 receptors on the vascular endothelium leads to changes that allow for the leakage of fluid and plasma proteins from the capillaries into the surrounding tissue, a process known as fluid extravasation. wikipedia.orgsemanticscholar.org In experimental models, the administration of kinins results in observable swelling and plasma extravasation. semanticscholar.orgnih.gov Studies using bacterial proteinases that release kinins have demonstrated that the resulting vascular leakage is dependent on the B2-receptor. rupress.org This effect is a critical component of the inflammatory process initiated by tissue injury or infection.

Influence on Blood Pressure Homeostasis

Consistent with its function as a potent vasodilator, T-kinin exerts a hypotensive effect when introduced into the systemic circulation. wikipedia.orgrupress.org The widespread dilation of arterioles leads to a decrease in total peripheral resistance, resulting in a drop in blood pressure. wikipedia.org The acute administration of B2 receptor agonists has been shown to dose-dependently decrease blood pressure in animal models. frontiersin.org

However, the role of the broader kallikrein-kinin system in the long-term regulation of blood pressure homeostasis is complex. While kinins have clear acute effects, some studies using kininogen-deficient rats or B2 receptor knockout mice suggest they may not be critical for baseline blood pressure regulation under normal conditions. mdpi.comnih.gov These models do, however, indicate a potential role for kinins in preventing salt-sensitive hypertension. mdpi.compnas.org

| Effect | Animal Model | Receptor Involved | Primary Mechanism |

| Vasodilation | Rat | B2 | Endothelium-dependent NO release |

| Vascular Permeability | Rat, Guinea Pig | B2 | Increased endothelial permeability |

| Blood Pressure | Rat | B2 | Systemic vasodilation |

Inflammatory and Immune Responses in Animal Models

T-kinin is a key mediator in the inflammatory cascade. Its precursor, T-kininogen, is an acute-phase reactant, and free T-kinin is found in inflammatory fluids, indicating its active role at sites of inflammation. nih.govresearchgate.net

Modulation of Leukocyte Recruitment and Adhesion

The kallikrein-kinin system plays a significant role in orchestrating the movement of leukocytes to sites of tissue injury. Kinins modulate the interactions between leukocytes and the endothelium, which is a critical step for their recruitment from the bloodstream into the tissues. pnas.orgphysiology.org This process involves leukocyte rolling, firm adhesion to the vessel wall, and subsequent emigration (diapedesis). nih.gov While the inducible B1 receptor is strongly implicated in mediating neutrophil recruitment, particularly in response to cytokines like IL-1β, the B2 receptor, which T-kinin primarily activates, is also involved in the acute phase of inflammation. nih.govnih.govaai.org Antagonists of the B2 receptor have been shown to inhibit the reperfusion-induced recruitment of neutrophils in the intestine and lungs in rat models. nih.gov

Role in Local Inflammatory Processes

T-kinin is a potent contributor to the cardinal signs of local inflammation: redness, local heat, swelling, and pain. semanticscholar.org The release of T-kinin at a site of injury triggers vasodilation (causing redness and heat) and increases vascular permeability (causing swelling or edema). wikipedia.orgsemanticscholar.org These effects are primarily mediated by the activation of B2 receptors. semanticscholar.org Studies on experimental arthritis induced by bacterial cell walls in Lewis rats show a direct correlation between the severity of arthritis, the depletion of high-molecular-weight kininogen (the precursor to bradykinin), and an increase in T-kininogen levels, highlighting the central role of this system in sustained inflammatory conditions. researchgate.net

| Inflammatory Effect | Animal Model | Receptor(s) Implicated | Cellular/Vascular Response |

| Leukocyte Recruitment | Rat, Mouse | B2, B1 | Increased leukocyte rolling, adhesion, and emigration |

| Local Inflammation | Rat | B2 | Vasodilation, increased vascular permeability (edema) |

Smooth Muscle Contractility in Isolated Tissue Preparations

The kinin family of peptides, including Ile-Ser-Bradykinin (T-Kinin), are known to be potent modulators of smooth muscle tone. nih.gov Their effects are mediated through specific G-protein coupled receptors, primarily the B2 receptor for T-Kinin, leading to a cascade of intracellular events that culminate in either contraction or relaxation, depending on the tissue and receptor subtype expression. researchgate.net

Direct experimental studies on the contractile effects of Ile-Ser-Bradykinin on isolated airway smooth muscle are limited. However, the parent molecule, bradykinin, which also acts on the B2 receptor, has been shown to induce graded contractions in isolated guinea pig trachea. nih.gov The mechanism for bradykinin-induced contraction in airways can be complex, potentially involving direct receptor activation on smooth muscle cells, neural pathways, or the release of other mediators. nih.gov In some experimental setups, such as pre-contracted mouse tracheal rings, bradykinin can induce relaxation, an effect mediated by prostaglandins (B1171923). Research on isolated guinea pig tracheal chains has demonstrated dose-dependent contractions in response to bradykinin. In studies on human airway smooth muscle, transforming growth factor-β (TGF-β) was found to enhance contractile responses to bradykinin. researchgate.net While T-Kinin is known to be released during systemic inflammation in rats, its specific role in modulating the contractility of bronchial smooth muscle requires further direct investigation. A study in anesthetized rats showed that T-Kinin increases vascular permeability in the trachea and bronchi via B2 receptor stimulation, an effect related to inflammation but distinct from direct smooth muscle contraction.

Kinins are recognized as potent spasmogens in the gastrointestinal tract. researchgate.net Bradykinin is well-documented to induce contraction of isolated intestinal smooth muscle preparations, including the guinea pig ileum and stomach fundus, an action mediated by B2 receptors. researchgate.netnih.gov This contractile response is a classic bioassay for kinin activity.

The effects of Ile-Ser-Bradykinin on reproductive smooth muscle have yielded contrasting results depending on the tissue model. In isolated rat uterus preparations, T-Kinin acts as a potent contractile agent. Studies characterizing its activity found that T-Kinin induces uterine contractions with a potency similar to that of bradykinin, acting through kinin B2 receptors.

Conversely, in studies on human sperm motility, T-Kinin was found to be inactive. While bradykinin significantly enhances the motility of washed human spermatozoa, T-Kinin, in a concentration range of 10⁻¹¹ to 10⁻⁶ M, showed no significant effect. This lack of effect, along with similar findings for a B1-receptor specific agonist, suggests that the kinin receptor present on human spermatozoa is of the B2 subtype, but it is not responsibe to T-Kinin.

Table 1: Comparative Effects of T-Kinin on Reproductive System Tissues

| Experimental Model | Compound | Observed Effect | Receptor Implicated |

|---|---|---|---|

| Isolated Rat Uterus | T-Kinin (Ile-Ser-Bradykinin) | Contraction (Potency similar to Bradykinin) | B2 |

| Washed Human Spermatozoa | T-Kinin (Ile-Ser-Bradykinin) | No significant change in motility | B2 (unresponsive) |

| Washed Human Spermatozoa | Bradykinin | Significant enhancement of motility | B2 |

Neurobiological Mechanisms in Non-Human Models

Kinins are potent mediators in the nervous system, particularly in the context of inflammation and pain. oup.com The kallikrein-kinin system components and kinin receptors (B1 and B2) are expressed on various cells within the central and peripheral nervous systems, including neurons, astrocytes, and microglia, suggesting a functional role in neurotransmission and neuromodulation. biorxiv.org

Ile-Ser-Bradykinin (T-Kinin) is implicated in pain and inflammatory hyperalgesia, primarily in rat models where it is endogenously produced. Bradykinin itself is one of the most potent known pain-producing substances. oup.com It directly excites and sensitizes nociceptive primary afferent neurons, leading to hyperalgesia, which is an increased sensitivity to painful stimuli. oup.com

Animal models of pain are crucial for investigating these mechanisms. Common models include the formalin test, which assesses nocifensive behaviors like licking and flinching in two phases (an early neurogenic phase and a later inflammatory phase), and the hot plate test, which measures the latency of response to a thermal stimulus. mdpi.comugobasile.commeliordiscovery.com In a rat model of inflammation induced by carrageenan, a substance that causes hyperalgesia, the release of both T-Kinin and bradykinin has been documented. The development of hyperalgesia in such models is often dependent on the activation of B2 receptors, the primary target for T-Kinin. While direct application of T-Kinin in these specific behavioral tests is not extensively documented in available literature, its release during inflammatory conditions strongly suggests its contribution to the resulting pain and hypersensitivity state in rats.

The neurobiological effects of kinins are rooted in their ability to directly modulate the electrical activity of neurons. Bradykinin has been shown to directly excite nociceptive neurons in the dorsal root ganglia (DRG). oup.com Electrophysiological studies, such as those using patch-clamp techniques, have revealed the specific mechanisms. google.comleica-microsystems.com In rodent DRG neurons, bradykinin application induces membrane depolarization and increases the frequency of action potential firing. biorxiv.org This hyperexcitability is achieved through the modulation of ion channels; for instance, bradykinin can inhibit M-type potassium channels and activate Ca2+-activated chloride channels, both of which contribute to depolarization and bring the neuron closer to its firing threshold.

Given that T-Kinin acts on the same B2 receptors responsible for these effects, it is hypothesized to modulate neuronal activity through similar pathways. Activation of B2 receptors on neurons initiates a G-protein-coupled signaling cascade that can lead to changes in ion channel conductance and neuronal excitability. While bradykinin has been shown to cause depolarization in identified baroreceptor neurons, direct electrophysiological studies applying T-Kinin to specific neuronal populations in non-human models are needed to fully confirm and characterize its specific modulatory effects on neuronal firing and membrane potential.

Pharmacological Modulation of Ile Ser Bradykinin T Kinin Activity

T-Kinin Receptor Agonists and their Pharmacological Profiles

T-kinin receptor agonists are substances that bind to and activate T-kinin receptors, mimicking the effects of the endogenous ligand. These agonists are valuable tools for investigating the physiological functions mediated by these receptors.

Design and Synthesis of Peptide Agonists

The design of peptide agonists for T-kinin receptors often involves modifications to the structure of bradykinin (B550075) or T-kinin itself to enhance potency, selectivity, and resistance to enzymatic degradation. A notable example is the D-isomer of T-kinin, D-Ile-Ser-bradykinin, which has demonstrated a higher affinity for the receptor and greater potency in inducing uterine muscle contraction compared to the natural L-isomer of T-kinin. nih.gov

Another approach involves creating analogues with constrained conformations. For instance, a bradykinin analogue where the Pro-Phe dipeptide was replaced by a (3S)[amino]-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (d-BT) moiety resulted in a full bradykinin B2 receptor agonist. acs.org Such modifications aim to lock the peptide into its bioactive conformation, thereby enhancing its interaction with the receptor.

Table 1: Examples of Peptide T-Kinin/Bradykinin B2 Receptor Agonists

| Agonist | Modification from Bradykinin/T-Kinin | Key Pharmacological Profile |

| D-Ile-Ser-bradykinin | D-isomer of T-kinin | Higher affinity and potency than T-kinin for rat uterus contraction. nih.gov |

| JMV-1116 | Replacement of -d-Tic-Oic- in a bradykinin antagonist with d-BT | Full bradykinin B2 receptor agonist. acs.org |

| RMP-7 | Peptide agonist | Potent and selective for the B2 receptor with improved resistance to enzymatic degradation. austinpublishinggroup.com |

Exploration of Non-Peptide Agonists

The development of non-peptide agonists for kinin receptors offers advantages such as better oral bioavailability and metabolic stability. FR-190997 was one of the first non-peptide agonists identified for the B2 receptor. nih.govhippokratia.gr It is a quinoline (B57606) derivative that has shown efficacy in various experimental models. nih.gov Another example is FR-191413, a 3-(2-pyridylmethyl)-substituted benzimidazole. google.com These compounds serve as important leads for the development of more advanced non-peptide agonists. nih.gov

T-Kinin Receptor Antagonists and their Efficacy

T-kinin receptor antagonists block the action of T-kinin by binding to its receptors without activating them. These agents are crucial for elucidating the pathological roles of T-kinin and for their potential therapeutic applications in conditions like inflammation and pain.

Development of Peptide-Based Antagonists

The initial development of kinin receptor antagonists focused on modifying the bradykinin peptide sequence. semanticscholar.org A significant breakthrough was the development of Hoe 140 (Icatibant), a potent and selective B2 receptor antagonist. ahajournals.org This peptide antagonist has been instrumental in studying the roles of kinins in various physiological and pathological processes. ahajournals.org Research has also explored creating pseudopeptide antagonists, such as MEN 11575, where a central part of the peptide is replaced with a linear alkyl spacer, resulting in improved potency and selectivity for the B1 receptor. acs.org

Studies on T-kinin have shown that its effects, such as increased vascular permeability in rat airways, are abolished by the B2 receptor antagonist Hoe 140, but not by B1 receptor antagonists. nih.gov This highlights the primary role of the B2 receptor in mediating T-kinin's actions. nih.gov

Table 2: Selected Peptide-Based Kinin Receptor Antagonists

| Antagonist | Receptor Specificity | Key Research Findings |

| Hoe 140 (Icatibant) | B2 Receptor | Abolishes T-kinin-induced plasma extravasation. nih.gov A widely used tool to study B2 receptor functions. ahajournals.org |

| des-Arg9-[Leu8]-bradykinin | B1 Receptor | Does not affect T-kinin-induced vascular leakage, indicating T-kinin acts via B2 receptors. nih.gov |

| MEN 11575 | B1 Receptor | A pseudopeptide with improved potency and selectivity. acs.org |

Discovery and Characterization of Non-Peptide Antagonists

The limitations of peptide-based drugs, such as poor oral bioavailability, have driven the search for non-peptide antagonists. mdpi.com The first non-peptide kinin B2 receptor antagonist was WIN 64338. capes.gov.br Subsequently, more potent and selective compounds have been developed. FR 173657, a quinoline derivative, was identified as a potent and selective non-peptide B2 receptor antagonist with excellent in vitro and in vivo activity. nih.govahajournals.org Another example is SSR 240612, which has shown efficacy in reducing skin inflammation. nih.gov These non-peptide antagonists represent a significant advancement in the pharmacological toolkit for studying kinin receptors and hold promise for therapeutic development. nih.gov

Enzyme Inhibitors Affecting T-Kinin Levels

The concentration and activity of T-kinin are regulated by enzymes that are involved in its synthesis and degradation. Inhibitors of these enzymes can therefore modulate T-kinin levels and its subsequent effects.

The primary enzyme responsible for the degradation of kinins, including bradykinin and likely T-kinin, is angiotensin-converting enzyme (ACE), also known as kininase II. physiology.org ACE inhibitors, such as captopril (B1668294), prevent the breakdown of kinins, thereby potentiating their effects. nih.gov Studies have shown that pretreatment with captopril significantly enhances T-kinin-induced plasma extravasation in rat airways. nih.gov

Conversely, neutral endopeptidase (NEP) is another enzyme that can degrade kinins. scielo.br However, in the context of T-kinin-induced vascular leakage in rat airways, the NEP inhibitor phosphoramidon (B1677721) did not show a significant effect, suggesting that ACE is the primary enzyme modulating T-kinin's effect in this specific response. nih.gov

Effects of Angiotensin-Converting Enzyme Inhibitors on T-Kinin Accumulation

Angiotensin-converting enzyme (ACE), also known as kininase II, is a key enzyme responsible for the degradation of bradykinin and related kinins. physiology.orgnih.gov By cleaving the C-terminal dipeptide, ACE inactivates these potent vasoactive peptides. researchgate.net Consequently, inhibitors of ACE not only block the production of angiotensin II but also prevent the breakdown of kinins, leading to their accumulation and potentiation of their effects. physiology.orgnih.gov

Table 1: Effect of ACE Inhibitor on T-Kinin Activity

| Compound | Inhibitor | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| T-kinin (Ile-Ser-Bradykinin) | Captopril (ACE Inhibitor) | Anesthetized Rats | Potentiated T-kinin-induced plasma extravasation in the airways. | nih.gov |

Impact of Other Peptidase Inhibitors on T-Kinin Metabolism

Besides Angiotensin-Converting Enzyme (ACE), several other peptidases contribute to the metabolism of kinins, including neprilysin (neutral endopeptidase 24.11), aminopeptidase (B13392206) P (APP), and carboxypeptidases (kininase I). researchgate.netfrontiersin.orgpsu.edu The inhibition of these enzymes presents alternative pathways for modulating kinin levels.

However, the specific contribution of these peptidases to T-kinin metabolism appears to vary. Research has shown that phosphoramidon, an inhibitor of neutral endopeptidase (neprilysin), did not affect T-kinin-induced vascular leakage in rat airways. nih.gov This suggests that neprilysin may not play a significant role in the degradation of T-kinin in this specific physiological context, in contrast to its recognized role in the metabolism of other kinins in different tissues. frontiersin.orgpsu.edu

Other enzymes like carboxypeptidase N (kininase I) are known to cleave the C-terminal arginine from bradykinin to form des-Arg⁹-bradykinin, a ligand for the B1 receptor. researchgate.netfrontiersin.org While direct studies on T-kinin are limited, inhibiting such enzymes could theoretically alter the metabolic fate of T-kinin and the profile of active metabolites. Similarly, aminopeptidase P inhibitors, such as apstatin, have been shown to increase the vasodepressor response to bradykinin by preventing its N-terminal cleavage, suggesting another potential, though not yet directly studied, point of modulation for T-kinin. physiology.org

The differential impact of various peptidase inhibitors highlights the complexity and tissue-specificity of T-kinin metabolism.

Table 2: Effects of Other Peptidase Inhibitors on T-Kinin

| Inhibitor | Target Enzyme | Experimental Model | Observed Effect on T-Kinin Activity | Reference |

|---|---|---|---|---|

| Phosphoramidon | Neutral Endopeptidase (Neprilysin) | Anesthetized Rats | No effect on T-kinin-induced plasma extravasation. | nih.gov |

Strategies for Modulating T-Kinin Biosynthesis

The primary strategy for modulating the biosynthesis of T-kinin involves targeting the enzymatic process that releases it from its precursor, T-kininogen. nih.govjst.go.jp T-kininogen is one of two types of kininogen found in rats, the other being low-molecular-weight (LMW) kininogen. ahajournals.org

In rats, T-kinin (Ile-Ser-bradykinin) and a related peptide, Met-Ile-Ser-bradykinin, are released from T-kininogen by the action of an acid proteinase found in granulomatous tissues during inflammation. jst.go.jpjst.go.jp This is distinct from the classical pathway where plasma or tissue kallikreins cleave kininogens to release bradykinin or kallidin. researchgate.net

Therefore, modulating T-kinin biosynthesis could be achieved by:

These strategies remain largely theoretical and represent future avenues for research into controlling the specific pathological roles attributed to T-kinin, such as its function as a permeability factor in malignant effusions. nih.gov

Structure Activity Relationships Sar of Ile Ser Bradykinin T Kinin and Its Analogs

Impact of Amino Acid Substitutions on Receptor Binding and Efficacy

The biological activity of T-kinin is highly dependent on its amino acid sequence. Alterations at the N-terminus, C-terminus, and within the internal sequence can significantly affect how the peptide binds to its receptors and elicits a biological response.

N-Terminal Amino Acid Modifications

The N-terminal region of T-kinin plays a significant role in its activity. Studies have shown that modifications in this area can lead to changes in both potency and the nature of the peptide's action (agonist versus antagonist).

C-Terminal Amino Acid Modifications

The C-terminal end of T-kinin is critical for receptor recognition and activation. nih.gov Modifications in this region have profound effects on the peptide's pharmacological profile.

Internal Residue Alterations (e.g., D-amino acids, constrained residues)

Modifications to the internal amino acids of the T-kinin backbone are a key strategy for developing analogs with altered properties.

Conformational Studies and Bioactive Conformation Elucidation

The biological activity of T-kinin and its analogs is not just a function of their primary sequence but also their three-dimensional structure. Conformational studies aim to elucidate the "bioactive conformation," the specific shape the peptide adopts when it binds to its receptor.

In aqueous solutions, bradykinin and its analogs like T-kinin generally exist in a flexible, random-coil state. researchgate.netcore.ac.uk However, upon interaction with a receptor or a membrane-mimicking environment, they can adopt a more defined structure. core.ac.uk Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are extensively used for these studies. nih.gov

NMR studies have suggested that in a membrane-like environment, bradykinin can form a β-turn-like structure at its C-terminus (residues 6-9). researchgate.netcore.ac.uk This C-terminal β-turn is considered a key feature of the bioactive conformation. researchgate.net Modeling studies, combining conformational data with receptor models, help in deducing the biologically active conformations. nih.gov The central region of the peptide (residues 3-7) is also thought to be crucial in defining the receptor-binding conformation, which is likely adopted upon interaction with the receptor. researchgate.net

Influence of Chemical Modifications on Proteolytic Stability

A major hurdle in the therapeutic use of peptides like T-kinin is their rapid degradation by proteases in the body. google.com Chemical modifications are therefore essential to enhance their stability and prolong their biological action.

Analytical Methodologies for Ile Ser Bradykinin T Kinin Research

Immunoassays for T-Kinin and T-Kininogen Quantification

Immunoassays are a cornerstone in the quantification of T-kinin and its precursor, T-kininogen. These methods leverage the high specificity of antibody-antigen interactions to detect and measure the concentration of these molecules in biological samples.

Radioimmunoassays (RIAs) have been instrumental in the study of the bradykinin (B550075) peptide system. Highly sensitive N-terminal-directed RIAs, in conjunction with high-performance liquid chromatography (HPLC), have been developed to measure various bradykinin peptides, including bradykinin-(1-9) and its metabolites. ahajournals.org For instance, one such assay demonstrated a detection limit of approximately 0.05 fmol per tube and was successfully used to show that T-kininogen does not significantly contribute to the levels of renal or circulating bradykinin peptides in rats. ahajournals.org

The validation of these RIAs is a critical process involving the assessment of specificity, sensitivity, and reproducibility. researchgate.net For example, a carboxy-terminal-directed RIA was developed and characterized for its cross-reactivity with different bradykinin-related peptides. ahajournals.org The within-assay and between-assay coefficients of variation are determined to ensure the reliability of the measurements. ahajournals.org These validated RIAs have been applied to quantify T-kininogen in various inflammatory processes, providing insights into its dual role as a cysteine proteinase inhibitor and a precursor to T-kinin. nih.govresearchgate.net

Table 1: Characteristics of a Validated Radioimmunoassay for Bradykinin Peptides ahajournals.org

| Parameter | Antiserum B24 | Antiserum R56 |

| Antiserum Dilution | 1/267,000 | 1/50,000 |

| 50% Displacement | 2 fmol/tube | 40 fmol/tube |

| Detection Limit | ~0.05 fmol/tube | 1 fmol/tube |

| Within-Assay CV | 5.7% | 5.7% |

| Between-Assay CV | 14.5% | 9.0% |

CV: Coefficient of Variation

Nephelometry offers an alternative immunochemical method for quantifying T-kininogen. This technique measures the turbidity of a sample, which increases as antigen-antibody complexes form and precipitate. Antibodies raised against rat T-kininogen have been successfully used to develop a nephelometric quantification method. nih.gov This method, alongside RIA, has proven to be specific and analytically reliable for measuring T-kininogen levels. nih.gov Nephelometric assays have been compared with other methods like radial immunodiffusion for the quantification of related proteins. dntb.gov.ua

Advanced Chromatographic Techniques for T-Kinin Analysis

Chromatographic techniques provide high-resolution separation and are often coupled with sensitive detectors for the precise analysis of T-kinin and related peptides from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of bradykinin-related peptides. Reversed-phase HPLC is commonly employed for the separation of these peptides. nih.gov In one study, Ile-Ser-bradykinin was detected in human malignant effusions by deproteinizing the sample, followed by reversed-phase HPLC. The fraction containing Ile-Ser-bradykinin was then further analyzed. nih.gov

Cation exchange chromatography is another HPLC method that separates peptides based on their charge differences. This technique has been shown to effectively separate a mixture of bradykinin peptides, including Ile-Ser-bradykinin. phenomenex.com The separation is typically achieved by applying a salt gradient to elute the peptides from the column. phenomenex.com

Various detection methods can be coupled with HPLC. UV detection at low wavelengths (200-210 nm) is common, though it can be challenging due to potential interference from mobile phase components. oup.com Diode-array detectors allow for the selection of the optimal wavelength for detection. oup.com

Table 2: HPLC Retention Times for Ile-Ser-Bradykinin and its Derivative nih.gov

| Compound | Retention Time (min) |

| Ile-Ser-Bradykinin | 6.90 |

| des-Arg-Ile-Ser-Bradykinin | 13.5 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the highly sensitive and specific quantification of kinin peptides. uni-duesseldorf.deresearchgate.net This technique overcomes some limitations of immunoassays, such as cross-reactivity. uni-duesseldorf.de The development of robust LC-MS/MS platforms allows for the simultaneous determination of multiple kinins and their metabolites in biological fluids like plasma and respiratory lavage fluids. uni-duesseldorf.deresearchgate.net

Significant efforts have been made to optimize LC-MS/MS methods to achieve low limits of quantification, often in the low pg/mL range. uni-duesseldorf.dewaters.com These optimizations include improvements in sample extraction, chromatographic separation, and mass spectrometric detection. uni-duesseldorf.dewaters.com For instance, the use of mixed-mode solid-phase extraction (SPE) can reduce matrix interferences and enhance the selectivity of the extraction for bradykinin in plasma. waters.com The ionKey/MS system, which integrates the UPLC separation directly into the mass spectrometer source, has been shown to increase sensitivity, allowing for detection limits as low as 2.5 pg/mL for bradykinin in plasma. waters.com

Table 3: Lower Limits of Quantification (LLOQ) for Kinin Peptides using LC-MS/MS scienceopen.com

| Kinin Peptide | LLOQ (pg/mL) |

| Bradykinin | 2.0 - 15.3 |

| Kallidin | < LLOQ |

| des-Arg(9)-bradykinin | 2.0 - 15.3 |

| des-Arg(10)-kallidin | < LLOQ |

| Bradykinin 1-7 | 2.0 - 15.3 |

| Bradykinin 2-9 | < LLOQ |

| Bradykinin 1-5 | < LLOQ |

Considerations for Pre-analytical Variables in Biological Sample Handling

The reliability of T-kinin research findings is heavily dependent on the meticulous control of pre-analytical variables. These factors, which encompass all steps from sample collection to analysis, can significantly impact the measured levels of kinins and introduce errors. streck.comjournaldamc.com

Key pre-analytical variables include:

Sample Collection: Correct patient identification, proper phlebotomy technique, and the use of appropriate collection tubes are crucial. practical-haemostasis.com For hemostasis tests, under-filling of citrate (B86180) tubes can lead to prolonged clotting times. practical-haemostasis.com The type of anticoagulant used (e.g., EDTA, citrate) can also influence results. medrxiv.org

Sample Handling and Processing: The time between blood collection and processing, as well as storage conditions (temperature and duration), can affect analyte stability. medrxiv.orgnih.gov For example, incubating blood samples at 4°C for extended periods can lead to significant increases in bradykinin levels. medrxiv.org Freeze-thaw cycles should also be minimized as they can alter metabolite concentrations. nih.govplos.org

Patient-Specific Factors: Physiological variables such as age and gender can influence baseline levels of kinins and related proteins. practical-haemostasis.complos.org Pathological states and medications can also have a significant impact. practical-haemostasis.com

It is estimated that pre-analytical errors can account for a large percentage of all laboratory errors. streck.comjournaldamc.com Therefore, the implementation of standardized operating procedures, including checklists for sample collection and handling, is essential for ensuring the quality and integrity of biological samples used in T-kinin research. streck.com

Experimental Models for Ile Ser Bradykinin T Kinin Research

In Vitro Cell and Tissue Models

In vitro models provide a controlled environment to study the direct effects of T-Kinin on specific cells and tissues, minimizing the systemic complexities present in whole organisms.

Isolated Organ Preparations for Functional Assays (e.g., guinea pig ileum, rat uterus, rabbit jugular vein)

Isolated organ preparations are classic pharmacological tools used to assess the contractile or relaxant properties of bioactive substances. The responses of these tissues to T-Kinin can help characterize its receptor interactions and downstream signaling pathways.

Guinea Pig Ileum: This smooth muscle preparation is sensitive to kinins and is often used to study their contractile effects. The response can be quantified to determine the potency and efficacy of T-Kinin and its analogues.

Rat Uterus: The rat uterus is another smooth muscle tissue that responds to kinins, providing a model to investigate the effects of T-Kinin on uterine contractility.

Rabbit Jugular Vein: This preparation is useful for studying the effects of T-Kinin on vascular smooth muscle, providing insights into its role in regulating blood vessel tone. mdpi.com The isolated human umbilical vein is also a valuable bioassay for studying kinin receptors due to the species-dependent pharmacology of B2 receptor antagonists. nih.gov

Table 1: Isolated Organ Preparations in T-Kinin Research

| Organ Preparation | Animal Model | Primary Response Measured | Research Application |

|---|---|---|---|

| Ileum | Guinea Pig | Contraction | Receptor affinity and functional activity |

| Uterus | Rat | Contraction | Effects on uterine smooth muscle |

| Jugular Vein | Rabbit | Contraction/Relaxation | Vascular smooth muscle response |

| Umbilical Vein | Human | Contraction | B2 receptor pharmacology nih.gov |

Endothelial Cell Cultures for Permeability and Signaling Studies

Endothelial cells form the inner lining of blood vessels and are key regulators of vascular permeability. T-Kinin can influence endothelial barrier function, a critical aspect of the inflammatory response.

Cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs) or bovine pulmonary artery endothelial cells, are used to study changes in permeability following T-Kinin application. elsevierpure.com Bradykinin (B550075), a related kinin, has been shown to increase the permeability of human dermis microvascular endothelial cells to dextran (B179266) in a concentration-dependent manner. nih.gov This is often measured by assessing the passage of labeled macromolecules (e.g., albumin, dextran) across a monolayer of endothelial cells. elsevierpure.comnih.gov These models also allow for the investigation of intracellular signaling cascades activated by T-Kinin, such as changes in intracellular calcium levels and protein kinase C activation. elsevierpure.comnih.gov Bradykinin signaling can trigger changes in solute permeability and cellular junction expression. nih.gov

In Vivo Animal Models

In vivo models are indispensable for studying the integrated physiological and pathological roles of T-Kinin in a whole organism, particularly in the context of complex processes like inflammation.

Rodent Models of Systemic and Local Inflammation (e.g., carrageenan-induced peritoneal exudates, turpentine (B1165885) injection)

These models are widely used to induce a controlled inflammatory response and to assess the contribution of mediators like T-Kinin.

Carrageenan-Induced Inflammation: Carrageenan, a polysaccharide, is injected into sites such as the paw or peritoneal cavity of rodents to induce an acute inflammatory response characterized by edema, and leukocyte infiltration. nih.govscience-line.com Studies have shown that free T-Kinin, along with bradykinin, is released during the inflammatory response in rats injected with carrageenan. nih.gov The levels of T-kininogen, the precursor to T-Kinin, are also significantly increased in the plasma and inflammatory fluid following carrageenan administration. nih.govnih.gov This model is instrumental in demonstrating the in vivo generation of T-Kinin during inflammation. The inflammatory response to carrageenan is biphasic, with the initial phase involving the release of histamine (B1213489) and serotonin, and the second phase involving kinins, proteases, and prostaglandins (B1171923). phytopharmajournal.comresearchgate.net

Turpentine-Induced Inflammation: The injection of turpentine oil subcutaneously also induces a local inflammatory reaction, providing another model to study the release and effects of T-Kinin in inflammation.

Table 2: Key Findings from Rodent Inflammation Models

| Inflammatory Agent | Animal Model | Key Findings Related to T-Kinin | Reference |

|---|---|---|---|

| Carrageenan | Rat | Increased levels of free T-Kinin and bradykinin in inflammatory fluid. nih.gov | nih.gov |

| Carrageenan | Rat | Seven-fold increase in plasma T-kininogen levels. nih.gov | nih.gov |

| Carrageenan | Rat | Positive correlation between total T-kininogen and volume of pouch fluid. nih.gov | nih.gov |

Transgenic and Knockout Animal Models for Kinin System Components

Genetically modified animal models have provided profound insights into the function of the kallikrein-kinin system. nih.gov

Receptor Knockout Mice: Mice lacking specific kinin receptors (B1 or B2) are used to dissect the distinct roles of each receptor in mediating the effects of kinins, including T-Kinin. nih.gov The absence of these receptors can significantly alter the inflammatory response, highlighting their importance in pathology. researchgate.net

Transgenic Overexpression Models: Conversely, transgenic animals that overexpress components of the kinin system, such as tissue kallikrein or kinin receptors, can be used to study the consequences of enhanced kinin signaling. nih.gov

These genetically altered models have confirmed the significant role of the kallikrein-kinin system in cardiovascular pathology, inflammation, and pain. nih.gov

Models for Investigating Specific Organ System Responses (e.g., airway vascular extravasation in rats)

Experimental models utilizing rats are pivotal in elucidating the physiological and pathological roles of Ile-Ser-Bradykinin, also known as T-kinin, particularly its impact on vascular permeability within the respiratory system. These models allow for a detailed examination of the mechanisms underlying airway vascular extravasation, a key component of the inflammatory response.

One prominent in vivo model employs anesthetized rats to assess the effect of T-kinin on airway vascular permeability. nih.govphysiology.org This is commonly quantified through the photometric measurement of Evans blue dye extravasation. nih.govphysiology.org The dye, which binds to plasma albumin, serves as a marker for plasma leakage from the microvasculature into the surrounding tissue. An increase in the amount of dye in the airway tissues following the administration of T-kinin indicates a rise in vascular permeability.

Research findings from these models have demonstrated that intravenous injection of T-kinin leads to a dose-dependent increase in dye extravasation in the trachea and bronchi. nih.govphysiology.org This effect underscores the potent activity of T-kinin in inducing plasma leakage in the airways.

The underlying mechanism of T-kinin-induced airway vascular extravasation has been investigated through the use of specific receptor antagonists. Studies have shown that the plasma extravasation evoked by T-kinin is abolished by pretreatment with a bradykinin B2-receptor antagonist. nih.govphysiology.org Conversely, a B1-receptor antagonist does not prevent this effect. nih.govphysiology.org This indicates that T-kinin mediates its effect on airway vascular permeability primarily through the stimulation of bradykinin B2 receptors. nih.govphysiology.org

Further investigations within these rat models have explored the role of endogenous peptidases in modulating the activity of T-kinin. It has been observed that the administration of an angiotensin-converting enzyme (ACE) inhibitor potentiates the plasma extravasation induced by T-kinin. nih.govphysiology.org In contrast, a neutral endopeptidase inhibitor does not produce the same effect. nih.govphysiology.org These findings suggest that endogenous ACE plays a role in the degradation and, consequently, the regulation of T-kinin's effects in the airways. nih.govphysiology.org

Interestingly, the involvement of sensory nerves in this response has also been examined. The use of an NK1 tachykinin-receptor antagonist did not affect the vascular leakage induced by T-kinin. nih.govphysiology.org This suggests that the pro-inflammatory action of T-kinin on the airway vasculature is not mediated through the activation of sensory nerves and the subsequent release of tachykinins. nih.govphysiology.org

The table below summarizes the key findings from a representative experimental model investigating the effects of T-kinin on airway vascular extravasation in rats.

| Experimental Condition | Tracheal Dye Extravasation (% Increase) | Bronchial Dye Extravasation (% Increase) | Primary Mediator |

| T-kinin (1 µmol/kg, i.v.) | 134% | 117% | Bradykinin B2 Receptor |

Emerging Research Areas and Future Directions in Ile Ser Bradykinin T Kinin Biology

Cross-talk and Interactions with Other Physiological Systems

The Kallikrein-Kinin System (KKS) and the Renin-Angiotensin System (RAS) are two counter-regulatory systems that play a pivotal role in blood pressure regulation and cardiovascular homeostasis. Angiotensin-Converting Enzyme (ACE), a key enzyme in the RAS, is also a primary enzyme responsible for the degradation of kinins. nih.gov This intersection means that the activity of the RAS directly influences the bioavailability and activity of kinins like T-Kinin. Preclinical studies suggest that the RAS tonically stimulates the production of bradykinin (B550075), indicating a complex feedback loop. nih.gov The balance between these two systems is crucial, and dysregulation can contribute to cardiovascular pathologies.

T-Kinin, like other kinins, is a potent mediator of inflammation . Its signaling cascade is closely intertwined with the synthesis and release of other inflammatory molecules, such as prostaglandins (B1171923) and cytokines. Kinins can stimulate the release of arachidonic acid, the precursor for prostaglandins, which are key players in the inflammatory response, contributing to vasodilation, pain, and edema. nih.gov Furthermore, bradykinin has been shown to induce the production of interleukin-12 (B1171171) (IL-12) by dendritic cells, highlighting a direct link to the cellular immune response.

Another critical area of interaction is with the nitric oxide (NO) signaling pathway . Kinins are potent stimulators of endothelial NO synthase (eNOS), leading to the production of NO, a powerful vasodilator. nih.gov This effect is primarily mediated through the B2 receptor and is a key mechanism by which kinins contribute to the regulation of vascular tone and blood flow. researchgate.net This interaction is also central to the cardioprotective effects observed with some cardiovascular drugs, such as ACE inhibitors, which increase kinin levels. researchgate.net

Table 1: Key Physiological Systems Interacting with Ile-Ser-Bradykinin (T-Kinin)

| Physiological System | Key Interacting Molecules | Primary Outcome of Interaction |

|---|---|---|

| Renin-Angiotensin System (RAS) | Angiotensin-Converting Enzyme (ACE), Angiotensin II | Counter-regulation of blood pressure, vascular tone, and inflammation. ACE-mediated degradation of T-Kinin. |

| Inflammatory Pathways | Prostaglandins, Cytokines (e.g., IL-12) | Amplification of inflammatory responses, including vasodilation, increased vascular permeability, and pain. Modulation of immune cell function. |

Unraveling Novel Roles in Complex Pathophysiological Processes in Preclinical Settings

The multifaceted interactions of the kinin system suggest its involvement in a wide array of complex diseases. Preclinical research is actively exploring the specific roles of kinins, including T-Kinin, in the pathophysiology of cardiovascular diseases, cancer, and neurological disorders. While much of the data is derived from studies on bradykinin, it provides a crucial framework for future investigations into the specific contributions of T-Kinin.

In the context of cardiovascular disease , kinins have a well-documented dual role. They are implicated in cardioprotection, particularly in the context of ischemia-reperfusion injury and cardiac preconditioning. jst.go.jpfrontiersin.org By promoting the release of NO and prostacyclin, kinins can reduce infarct size and improve cardiac function in preclinical models of myocardial infarction. nih.gov However, the sustained activation of the kinin system can also contribute to pathological cardiac remodeling and heart failure. jst.go.jp

The role of the kinin system in cancer is an area of intense investigation. Kinin receptors are often overexpressed in various tumor types, and kinins can act as autocrine or paracrine factors to stimulate cancer cell proliferation, migration, and invasion. mdpi.com Furthermore, kinins are pro-angiogenic, meaning they can promote the formation of new blood vessels that supply tumors with nutrients. mdpi.com Preclinical studies have shown that blocking kinin receptors can have anti-tumor effects, suggesting that targeting this pathway could be a viable therapeutic strategy. nih.gov